1-(3-Bromophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Bromophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a fused chromenopyrrole-dione core. Its structure includes:
- 6,7-Dimethyl: Methyl groups at positions 6 and 7, enhancing steric bulk and hydrophobicity.
- 2-(Tetrahydrofuran-2-ylmethyl): A tetrahydrofurylmethyl substituent at position 2, introducing oxygen-containing heterocyclic functionality.
Its synthesis likely follows multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, as described in recent methodologies .
Properties
Molecular Formula |
C24H22BrNO4 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-6,7-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H22BrNO4/c1-13-9-18-19(10-14(13)2)30-23-20(22(18)27)21(15-5-3-6-16(25)11-15)26(24(23)28)12-17-7-4-8-29-17/h3,5-6,9-11,17,21H,4,7-8,12H2,1-2H3 |
InChI Key |
MENSALXWVWFHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMOPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-BROMOPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-BROMOPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular processes .
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Hydroxyl : The 3-bromophenyl group in the target compound increases electrophilicity and may enhance reactivity in cross-coupling reactions compared to the 3-hydroxyphenyl analog .
- Tetrahydrofuran vs.
- 6,7-Dimethyl Effect : Methyl groups at positions 6/7 increase lipophilicity, which could enhance membrane permeability relative to unsubstituted analogs .
Biological Activity
The compound 1-(3-Bromophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is an organic molecule notable for its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chromeno[2,3-c]pyrrole core, which is enhanced by the presence of a bromophenyl group and a tetrahydrofuran moiety. The molecular formula is with a molecular weight of approximately 485.43 g/mol. The unique structural elements contribute to its chemical reactivity and biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₂BrNO₄ |
| Molecular Weight | 485.43 g/mol |
| Functional Groups | Bromophenyl, Tetrahydrofuran |
Case Study: Antitubercular Activity
A study explored the antitubercular potential of pyrrole derivatives, revealing that compounds structurally related to our compound can inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentrations (MIC) for effective compounds were reported as low as 0.40 µg/mL, indicating strong antitubercular activity .
Cytotoxicity Profiles
Cytotoxicity assays conducted on related compounds demonstrated varying levels of toxicity against human pulmonary fibroblasts and murine macrophages. For instance, select derivatives exhibited high selectivity indices (SI), indicating low cytotoxicity while maintaining antimicrobial efficacy .
| Compound | MIC90 (µg/mL) | SI (Macrophages) | SI (Fibroblasts) |
|---|---|---|---|
| 5n | 0.40 | 144.86 | 177.29 |
| 5q | 0.40 | - | - |
| 5r | 0.49 | - | - |
The biological mechanisms through which this compound may exert its effects include:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of bacterial cell walls.
- Disruption of Membrane Integrity : Some derivatives induce membrane damage in microbial cells.
- Interference with Metabolic Pathways : The compound may inhibit key enzymes involved in metabolic processes.
In Vitro Studies
In vitro studies have been essential in elucidating the biological activities of related compounds. For example, certain derivatives demonstrated bactericidal effects at concentrations significantly lower than those required for cytotoxicity against human cells .
Computational Studies
Computational docking studies have suggested that these compounds can effectively bind to specific targets within bacterial cells, enhancing their potential as therapeutic agents against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
